molecular formula C15H10ClFN4O2S B2371514 N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 905502-60-5

N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2371514
CAS No.: 905502-60-5
M. Wt: 364.78
InChI Key: OHQWSLSHBNYSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10ClFN4O2S and its molecular weight is 364.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability and Structural Analyses

Structure-Activity Relationships

Research on related phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has explored various heterocyclic analogs to improve metabolic stability. Imidazopyridazine analogs, for instance, have shown similar in vitro potency and in vivo efficacy to earlier compounds, with reduced metabolic deacetylation issues, highlighting the importance of structural modifications for enhancing drug stability (Stec et al., 2011).

Antimicrobial and Enzyme Inhibition

Antibacterial and Anti-enzymatic Properties

A series of N-substituted derivatives, including related 1,3,4-oxadiazole and acetamide derivatives, have been synthesized and evaluated for their antibacterial and anti-enzymatic potentials. These studies reveal the multifunctionality of these compounds, with some showing good inhibitory effects against gram-negative bacterial strains, and others displaying low potential against specific enzymes, such as lipoxygenase (LOX) (Nafeesa et al., 2017).

Anticancer Activity

Cytotoxic Activities

Sulfonamide derivatives, including those with structural similarities to the compound , have been synthesized and screened for their anticancer properties. Some compounds have shown significant potency against cancer cell lines, such as breast and colon cancer cell lines, indicating the potential therapeutic applications of these molecules in cancer treatment (Ghorab et al., 2015).

Antimicrobial Agents

Synthesis and Evaluation as Antimicrobial Agents

The antimicrobial properties of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives have been assessed. These studies have highlighted the significance of structural elements, such as the presence of fluorine atoms, in enhancing antimicrobial efficacy against a range of bacterial and fungal strains (Parikh & Joshi, 2014).

Vibrational Spectroscopy and Quantum Computational Analysis

Vibrational Spectroscopic Signatures and Quantum Mechanical Studies

The vibrational signatures and electronic properties of certain bioactive molecules related to the compound of interest have been characterized, offering insights into their potential applications in various fields, including photovoltaic efficiency modeling and ligand-protein interactions (Mary et al., 2022).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-11-6-10(3-4-12(11)17)19-13(22)8-24-15-21-20-14(23-15)9-2-1-5-18-7-9/h1-7H,8H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQWSLSHBNYSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.